molecular formula C6H8N2O3S B6247074 4-methanesulfonyl-6-methoxypyrimidine CAS No. 98135-08-1

4-methanesulfonyl-6-methoxypyrimidine

Cat. No.: B6247074
CAS No.: 98135-08-1
M. Wt: 188.2
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of organic chemistry. Its derivatives are ubiquitous in nature, forming the core structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA). This biological significance has historically driven extensive research into pyrimidine chemistry.

In modern organic synthesis, the pyrimidine scaffold is a versatile platform for the construction of a diverse array of functional molecules. The presence of the nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and making it amenable to a variety of chemical transformations. Pyrimidine derivatives are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Their ability to participate in a wide range of reactions, including nucleophilic substitution, electrophilic attack, and metal-catalyzed cross-coupling reactions, makes them invaluable tools for synthetic chemists.

Overview of Sulfonyl Moieties in Advanced Chemical Structures

The sulfonyl group (—SO₂—) is a powerful functional group in organic chemistry, renowned for its strong electron-withdrawing nature and its ability to form stable bonds with carbon atoms. Comprising a sulfur atom double-bonded to two oxygen atoms, the sulfonyl moiety significantly influences the physicochemical properties of a molecule. Its introduction into a chemical structure can enhance polarity, modulate reactivity, and provide sites for further functionalization.

In the realm of advanced chemical structures, particularly in medicinal chemistry and materials science, the sulfonyl group is a common feature. It can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, sulfonyl groups are often employed as leaving groups in nucleophilic substitution reactions and can activate adjacent positions for chemical modification.

Contextualization of 4-Methanesulfonyl-6-methoxypyrimidine within Aromatic Heterocyclic Systems

This compound is a fascinating example of a molecule that combines the key features of both pyrimidine and sulfonyl chemistry. It is an aromatic heterocyclic system, where the pyrimidine ring provides the core scaffold. The substitution pattern is of particular interest: a methoxy (B1213986) group (—OCH₃) at position 6 and a methanesulfonyl group (—SO₂CH₃) at position 4.

The methoxy group is an electron-donating group, which can influence the electron density of the pyrimidine ring. In contrast, the methanesulfonyl group is a strong electron-withdrawing group. This electronic push-pull system across the pyrimidine ring is expected to result in unique reactivity patterns. The sulfonyl group, in particular, is anticipated to activate the pyrimidine ring for nucleophilic aromatic substitution reactions.

While detailed research on this compound is not as extensive as for some of its isomers, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, its structural features suggest it is a valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for selective chemical modifications, making it a potentially useful building block for the synthesis of more complex molecules with desired properties.

Physicochemical Properties

Data for this compound and its close analogs are presented below. The comparison highlights the influence of substituent placement on the physical properties of the pyrimidine core.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound98135-08-1C₆H₈N₂O₃S204.2198-100 sigmaaldrich.com
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine113583-35-0C₇H₁₀N₂O₄S218.23129-133
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine89466-55-7C₆H₇ClN₂O₃S222.6590-91 sigmaaldrich.com

Data compiled from publicly available chemical databases.

Synthesis and Reactivity

The synthesis of sulfonyl-substituted pyrimidines often involves a multi-step process. A common strategy for a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, involves the oxidation of the corresponding methylthio-pyrimidine precursor. For instance, 2-methylthio-4,6-dimethoxypyrimidine can be oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510), to yield the desired sulfone.

The reactivity of this compound is expected to be dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing sulfonyl group. This makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack. The methanesulfonyl group itself can act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of nucleophiles at the 4-position.

Research Applications

While specific research applications for this compound are not widely documented, its structural motifs are found in compounds with significant biological activity. For example, sulfonylpyrimidine derivatives are a well-known class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS) in plants. Furthermore, the pyrimidine core is a common feature in many pharmaceuticals. The unique substitution pattern of this compound makes it a candidate for investigation in drug discovery and agrochemical research programs as a versatile chemical intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-6(8-4-7-5)12(2,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGYJUEMIXLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98135-08-1
Record name 4-methanesulfonyl-6-methoxypyrimidine
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Synthetic Methodologies for 4 Methanesulfonyl 6 Methoxypyrimidine and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation of the synthesis lies in the preparation of appropriately substituted pyrimidine (B1678525) intermediates. This involves creating a pyrimidine ring and then introducing the necessary functional groups at specific positions, a process that often begins with halogenated derivatives.

Halogenated pyrimidines, particularly chloro-substituted derivatives, are versatile and critical intermediates in the synthesis of a wide array of functionalized pyrimidines. nih.govresearchgate.net Their utility stems from the reactivity of the halogen atom, typically chlorine, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov This allows for the sequential and controlled introduction of various functional groups onto the pyrimidine ring. nih.gov

In the context of 4-methanesulfonyl-6-methoxypyrimidine synthesis, a common starting material is 4,6-dichloro-2-(methylthio)pyrimidine (B19916). researchgate.net This precursor allows for selective displacement of the chlorine atoms. For instance, one of the chloro groups can be substituted to introduce a methoxy (B1213986) group, yielding 4-chloro-6-methoxy-2-(methylthio)pyrimidine, which can be further functionalized. researchgate.net Another common pathway starts with 2-chloro-4,6-dimethoxypyrimidine, where the remaining chloro group is displaced by a methylthio moiety using a reagent like sodium methyl mercaptide. asianpubs.org The high reactivity of these chloro-intermediates makes them ideal for building the core structure required for the final product.

The general reactivity of halogenated pyrimidines makes them valuable in broader synthetic chemistry for creating diverse derivatives, including those with applications as kinase inhibitors and other bioactive molecules. researchgate.netorganic-chemistry.orgacs.org

The introduction of methoxy groups onto the pyrimidine ring is a key step in forming the precursor for this compound. This is typically accomplished via a nucleophilic substitution reaction where a methoxide (B1231860) source displaces a halogen atom on the pyrimidine ring.

One documented method involves the conversion of 4,6-dichloro-2-(methylthio)pyrimidine into 4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.netchemicalbook.com This transformation is often carried out using sodium methoxide in a suitable solvent like methanol. chemicalbook.com The reaction proceeds stepwise, allowing for the potential isolation of the mono-methoxylated intermediate, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, before the second methoxylation occurs. researchgate.net Patents also describe catalytic methoxylation processes to achieve this conversion, aiming to improve efficiency and avoid the generation of sensitizing impurities. google.com The successful synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) from its chlorinated precursor is a crucial step, setting the stage for the final oxidation. researchgate.netasianpubs.org

Oxidation of Thioether Precursors to Sulfone Derivatives

The final and pivotal step in the synthesis is the oxidation of the thioether (sulfide) group of the precursor, 4,6-dimethoxy-2-methylthiopyrimidine, to the corresponding sulfone. researchgate.netasianpubs.org This transformation involves the addition of two oxygen atoms to the sulfur atom. The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity, avoiding unwanted side reactions or incomplete oxidation, which would result in the sulfoxide (B87167) intermediate. masterorganicchemistry.comnih.govorganic-chemistry.org

A variety of stoichiometric oxidizing agents can effectively convert thioethers to sulfones. These reagents are used in molar excess to drive the reaction to completion. Common choices include peroxy acids, ozone, and metal-based oxidants.

Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant for this purpose. google.com However, its reaction with thioethers can be slow and may require activation by a catalyst. acs.org Another powerful class of reagents is peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example used for oxidizing thioether precursors to sulfones. chemicalbook.comresearchgate.net Other effective stoichiometric oxidants include ozone (O₃), which has been used as an alternative to hydrogen peroxide to improve oxidation efficiency, and urea-hydrogen peroxide (UHP), which is a stable and easy-to-handle solid source of H₂O₂. organic-chemistry.orgwipo.int The table below summarizes several common stoichiometric reagents.

Table 1: Stoichiometric Reagents for Thioether to Sulfone Oxidation
ReagentTypical ConditionsReference
meta-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, 30 °C chemicalbook.com
Urea-Hydrogen Peroxide (UHP) / Phthalic AnhydrideEthyl acetate organic-chemistry.org
Ozone (O₃)- wipo.int
Sodium Hypochlorite (NaOCl)Aqueous solution acs.org
Potassium Monopersulfate (KHSO₅ / Oxone)Aqueous/organic solvent mixture google.com
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)Organic solvent organic-chemistry.org

To enhance the efficiency and selectivity of the oxidation, particularly with milder oxidants like hydrogen peroxide, various catalytic systems have been developed. These catalysts facilitate the oxygen transfer from the oxidant to the thioether.

A highly effective and frequently cited method for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine involves the use of hydrogen peroxide in the presence of a catalytic amount of sodium tungstate (B81510) (Na₂WO₄). researchgate.netasianpubs.org The tungstate forms a peroxotungstate species in situ, which is the active oxidizing agent. This system is known for its high efficiency and yields.

Other catalytic systems have been explored for the general oxidation of thioethers to sulfones. These include transition metal catalysts like tantalum carbide and niobium carbide, which can be recycled and reused. organic-chemistry.orgorganic-chemistry.org Ruthenium-based catalysts, such as RuO₄@C, have also been shown to selectively oxidize thioethers to sulfones with high yields. researchgate.net Mechanistic studies on some systems, like oxidation with dioxygen catalyzed by nitrogen dioxide, point to the formation of critical intermediates such as the nitrosonium EDA complex [R₂S, NO⁺] that facilitate the oxygen transfer. missouristate.edu

Table 2: Catalytic Systems for Thioether to Sulfone Oxidation
CatalystOxidantKey FeaturesReference
Sodium Tungstate (Na₂WO₄)H₂O₂High efficiency for pyrimidine sulfone synthesis. researchgate.netasianpubs.org
Niobium CarbideH₂O₂Efficiently affords sulfones; catalyst is reusable. organic-chemistry.orgorganic-chemistry.org
Tantalum CarbideH₂O₂Primarily yields sulfoxides but can produce sulfones. organic-chemistry.orgorganic-chemistry.org
Ti-containing Zeolites (TS-1)H₂O₂Catalyzes sulfoxide to sulfone; exhibits shape selectivity. rsc.org
RuO₄@C-Recyclable catalyst with high yields (95-99%). researchgate.net
PolyoxomolybdatesH₂O₂High conversion and selectivity. rsc.org

Optimizing the oxidation of thioethers to sulfones requires careful consideration of reaction kinetics to maximize yield and minimize the formation of the intermediate sulfoxide. The oxidation proceeds in two steps: a fast oxidation of the thioether to a sulfoxide, followed by a generally slower oxidation of the sulfoxide to the sulfone. acs.org

Kinetic studies show that the rate of oxidation is highly dependent on the electronic properties of the thioether. nih.gov Electron-donating groups on the thioether increase the nucleophilicity of the sulfur atom, accelerating the rate of oxidation. nih.govacs.org Conversely, electron-withdrawing groups slow the reaction down. rsc.org

Nucleophilic Substitution Approaches for Sulfonyl Group Introduction

The introduction of the sulfonyl group onto the pyrimidine ring is a critical step in the synthesis of this compound and its analogs. Nucleophilic aromatic substitution (SNAr) is the predominant mechanism, leveraging the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of other electron-withdrawing substituents.

Displacement of Halogens by Sulfonyl Anions or Related Species

A primary strategy for introducing the sulfonyl functional group involves the displacement of a halogen atom, typically chlorine, from a pyrimidine precursor. The pyrimidine ring's inherent electron deficiency facilitates nucleophilic attack, and this reactivity is enhanced by the presence of other ring substituents. While direct displacement of a halogen by a sulfinate anion (RSO₂⁻) is a known method for forming sulfones, a more common and often more practical approach for this class of compounds involves a two-step sequence: initial substitution with a sulfur nucleophile like a thiolate, followed by oxidation.

The starting material for this sequence is often a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783). nih.govresearchgate.net This precursor is typically synthesized by treating 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govthieme-connect.demdpi.com The reactivity of 2-sulfonylpyrimidines in SNAr reactions with thiols has been studied, confirming that the sulfonyl group acts as an excellent leaving group, which underscores its role in activating the pyrimidine core. thieme-connect.de In the reverse reaction—the synthesis of the sulfone—a halogen serves as the leaving group. The reaction proceeds via the attack of a sulfur nucleophile on the electron-poor carbon atom of the pyrimidine ring, leading to the formation of a C-S bond and the expulsion of the halide ion. thieme-connect.demdpi.com

The general reactivity for such substitutions highlights that sulfonyl-based leaving groups are superior to halogens, which explains why the reverse reaction (displacement of a halogen by a sulfur nucleophile) is synthetically viable. mdpi.comnih.gov

Sequential Substitution Strategies

The synthesis of this compound is typically achieved through a multi-step, sequential substitution strategy, which allows for the controlled introduction of different functional groups at specific positions on the pyrimidine ring.

A common synthetic pathway begins with 4,6-dichloropyrimidine . nih.govmdpi.com The two chlorine atoms on this precursor exhibit different reactivities, allowing for selective substitution.

First Substitution (Methoxylation): In the first step, one of the chlorine atoms is displaced by a methoxy group. This is achieved by reacting 4,6-dichloropyrimidine with sodium methoxide in a suitable solvent. This reaction yields 4-chloro-6-methoxypyrimidine (B185298) .

Second Substitution (Thiolation): The remaining chlorine atom is then substituted with a methylthio group (-SCH₃). This is accomplished by reacting 4-chloro-6-methoxypyrimidine with sodium methyl mercaptide (NaSMe). google.com This step produces the intermediate 4-methoxy-6-methylthiopyrimidine .

Oxidation: The final step is the oxidation of the methylthio group to the desired methanesulfonyl group (-SO₂CH₃). This transformation is commonly carried out using an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, or with reagents like 3-chloroperoxybenzoic acid (m-CPBA). rsc.orgacs.org This oxidation step yields the final product, This compound .

An analogous sequence starting from 4,6-dichloro-2-(methylthio)pyrimidine is also described, where methoxylation is performed first, followed by oxidation of the thioether to the sulfone. This sequential approach provides a reliable and high-yielding route to the target molecule and related analogs.

Table 1: Key Intermediates in Sequential Synthesis This table is interactive. Click on the headers to sort.

Compound Name Structure Role in Synthesis
4,6-Dichloropyrimidine C₄H₂Cl₂N₂ Starting Material
4-Chloro-6-methoxypyrimidine C₅H₅ClN₂O Intermediate after first substitution
4-Methoxy-6-methylthiopyrimidine C₆H₈N₂OS Intermediate after second substitution
This compound C₆H₈N₂O₃S Final Product

Alternative Synthetic Routes and Cascade Reaction Pathways

Beyond the stepwise substitution methods, research into more efficient synthetic strategies, such as one-pot reactions and scalable industrial processes, is ongoing.

One-Pot and Multi-Component Synthesis Strategies for Pyrimidine Derivatives

One-pot and multi-component reactions represent a highly efficient approach in modern organic synthesis, as they reduce the number of separate purification steps, save time, and minimize waste. For pyrimidine derivatives, several multi-component strategies have been developed that combine three or more starting materials in a single reaction vessel to construct the heterocyclic core in one step. mdpi.com

These reactions often proceed via a cascade mechanism, where the product of one reaction step immediately becomes the substrate for the next, all within the same pot. thieme-connect.de For example, the synthesis of functionalized pyrimidines can be achieved through the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and amidines. mdpi.comrsc.org While a specific one-pot, multi-component reaction that directly yields this compound from simple acyclic precursors is not widely reported, the principles of these methodologies are applicable to the synthesis of highly substituted pyrimidines. The development of such a process for sulfonyl-substituted pyrimidines remains an area of interest for synthetic chemists seeking to improve efficiency.

Industrial Production Methodologies and Scalability

The commercial viability of a compound like this compound, which may be used as an intermediate in the production of pharmaceuticals or agrochemicals, depends on the scalability and cost-effectiveness of its synthesis. The industrial production of its key precursor, 4,6-dichloropyrimidine , is well-established. nih.gov

Patented industrial processes for 4,6-dichloropyrimidine focus on achieving high yields and purity while ensuring economic and environmental sustainability. One such method involves the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent in the presence of an organic base like triethylamine. mdpi.com This process includes steps for the recovery and recycling of the solvent and byproducts, which is crucial for reducing costs and environmental impact on a large scale. The reported yields for this process are often above 90%, with product purity exceeding 95%. mdpi.com

For the subsequent steps, particularly the oxidation of the thioether to the sulfone, industrial methods have been developed that move away from hazardous reagents. For instance, the use of ozone as an oxidant instead of hydrogen peroxide has been reported to improve oxidation efficiency and product yield while significantly reducing aqueous waste. rsc.org The development of green and environmentally friendly processes, such as using less toxic reagents and minimizing waste streams, is a key consideration for the large-scale synthesis of pyrimidine derivatives.

Table 2: Comparison of Synthetic Approaches This table is interactive. Click on the headers to sort.

Synthetic Approach Key Features Advantages Disadvantages
Sequential Substitution Stepwise introduction of functional groups. High control over regioselectivity, well-established. Multiple steps, requires isolation of intermediates.
One-Pot Synthesis Multiple reactions in a single vessel. High efficiency, reduced waste, time-saving. Can be difficult to optimize, potential for side reactions.
Industrial Scale-Up Focus on yield, purity, cost, and safety. Economically viable, high throughput, waste reduction. Requires significant process optimization and investment.

Chemical Transformations and Reactivity Profiles of 4 Methanesulfonyl 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution (S N Ar) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The pyrimidine (B1678525) ring, an electron-deficient heterocycle, is inherently activated for such reactions. This reactivity is further modulated by the substituents it carries.

Reactivity of the Methanesulfonyl Group as a Leaving Group

The methanesulfonyl group (-SO₂CH₃) is an excellent leaving group in nucleophilic aromatic substitution (S N Ar) reactions due to its strong electron-withdrawing nature. rsc.org This property is attributed to the sulfone's ability to stabilize a negative charge, facilitating its departure from the aromatic ring. In the context of the pyrimidine ring, the sulfonyl group's efficacy as a leaving group is highlighted by the failure of analogous 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines to undergo observable arylation under similar conditions. acs.org This superior reactivity makes sulfonyl-substituted pyrimidines valuable reagents in various chemical transformations, including the arylation of proteins. acs.orgnih.gov

The reactivity of heteroaryl sulfones is influenced by the nature and electrophilicity of the heterocyclic system. acs.org For instance, replacement of the pyrimidine ring with a 1,3,5-triazine (B166579) system can drastically increase reactivity. nih.gov

Influence of the Methoxy (B1213986) Group on Ring Activation and Regioselectivity

The methoxy group (-OCH₃) at the 6-position of the pyrimidine ring plays a significant role in modulating the ring's reactivity and directing the outcome of nucleophilic substitution reactions. While the methoxy group is generally considered an electron-donating group through resonance, its effect on the electron-deficient pyrimidine ring is complex. In some contexts, electron-donating groups can increase the yield of pyrimidine synthesis. mdpi.com

In the specific case of 4-methanesulfonyl-6-methoxypyrimidine, the interplay between the activating effect of the pyrimidine nitrogens and the methanesulfonyl group, and the electronic contribution of the methoxy group, will determine the precise reactivity and regioselectivity. Generally, in pyrimidine systems, nucleophilic attack is favored at the 4-position over the 2-position. stackexchange.com

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

This compound is expected to react with a variety of nucleophiles, leading to the displacement of the methanesulfonyl group.

Amines: Reactions with amines are common for sulfonyl-substituted pyrimidines. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) reacts chemoselectively with anilines and secondary aliphatic amines to displace a chloride group, while deprotonated anilines displace the sulfone group. researchgate.net The outcome of the reaction can be influenced by the nature of the amine and the reaction conditions.

Alcohols: Alcohols can act as nucleophiles to displace leaving groups on pyrimidine rings, though they are generally less reactive than amines or thiols. The conversion of an alcohol to its corresponding tosylate or mesylate, which are excellent leaving groups, is a common strategy in organic synthesis. libretexts.org

Thiols: Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles and react readily with sulfonyl-substituted pyrimidines. acs.org This reactivity is pH-dependent, with faster reactions observed at higher pH due to the increased concentration of the thiolate anion. acs.org The reaction is often highly chemoselective, yielding the S-arylated product exclusively. acs.org

Table 1: Reactivity of Substituted Pyrimidines with Nucleophiles

Pyrimidine DerivativeNucleophileProductObservationsReference
2-SulfonylpyrimidinesCysteine (thiol)S-arylated cysteineHigh reactivity and chemoselectivity. Rate is influenced by substituents on the pyrimidine ring. acs.org
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAnilines, secondary aliphatic amines4-amino-6-chloro-2-(methylsulfonyl)pyrimidineSelective displacement of the chloride group in the presence of a weak base. researchgate.net
4,6-Dichloro-2-(methylsulfonyl)pyrimidineDeprotonated anilines2-amino-4,6-dichloropyrimidineDisplacement of the sulfone group. researchgate.net
4-Methoxy-5-nitropyrimidineHydrazine (amine)4-Hydrazino-5-nitropyrimidineReaction occurs at low temperatures. rsc.org
(E)-5-(β-chlorovinyl)sulfonesAmines, ThiolsSubstituted vinyl sulfonesNucleophilic substitution via an addition-elimination pathway. nih.govnih.gov

This table is interactive and can be sorted by clicking on the column headers.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-deficient nature of the heterocycle, a consequence of the two electronegative nitrogen atoms. bhu.ac.inresearchgate.net The presence of substituents, however, can significantly influence the feasibility and outcome of such reactions.

Activation and Deactivation Effects of Substituents on Electrophilic Attack

The substituents on the pyrimidine ring play a critical role in determining its susceptibility to electrophilic attack.

Activating Groups: Electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂) groups, can activate the pyrimidine ring towards electrophilic substitution. researchgate.net These groups increase the electron density of the ring, making it more attractive to electrophiles. libretexts.orgyoutube.com The methoxy group (-OCH₃) in this compound is also an electron-donating group and would be expected to have an activating effect.

Deactivating Groups: Electron-withdrawing groups, such as the methanesulfonyl group (-SO₂CH₃), strongly deactivate the ring towards electrophilic attack. youtube.com The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring already makes it deactivated compared to benzene. researchgate.netwikipedia.org

In this compound, the activating effect of the methoxy group is counteracted by the strong deactivating effect of the methanesulfonyl group and the pyrimidine nitrogens. Therefore, electrophilic aromatic substitution on this compound is expected to be very challenging.

Positional Selectivity and Isomer Distribution

Should an electrophilic substitution reaction occur on this compound, the position of attack would be governed by the directing effects of the existing substituents.

The methoxy group is an ortho, para-director. In the pyrimidine ring, this would direct an incoming electrophile to the positions ortho and para to itself.

The methanesulfonyl group is a meta-director.

Transformations Involving the Methoxy and Methanesulfonyl Moieties

The reactivity of this compound is significantly influenced by its two key functional groups: the methoxy group at the C6 position and the methanesulfonyl group at the C4 position. These moieties serve as reactive handles for a variety of chemical transformations, enabling the strategic modification of the pyrimidine core.

Cleavage Reactions of the Methoxy Group

The methoxy group on the pyrimidine ring, an aryl methyl ether, can be cleaved to yield the corresponding pyrimidinol. This transformation is crucial for introducing new functionalities or for creating hydrogen-bonding donors necessary for biological interactions. A common and effective method for the cleavage of such methoxy groups is treatment with strong Lewis acids.

In a study involving a related substituted pyrimidine, 4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine, the 5-methoxy group was successfully cleaved using boron tribromide (BBr₃) in dichloromethane (B109758) (DCM). nih.gov The reaction proceeded in high yield to furnish the corresponding 5-hydroxy derivative. nih.gov This method is generally applicable to the cleavage of aryl methyl ethers and is expected to be effective for this compound. The reaction involves the coordination of the strong Lewis acid BBr₃ to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the pyrimidinol upon workup.

Alternative reagents have been developed for the deprotection of aromatic methyl ethers, such as 2-(diethylamino)ethanethiol, which offers the advantage of an odorless workup due to the acid-solubility of the reagent and its byproduct. organic-chemistry.org Furthermore, organophotoredox catalysis in the presence of trimethylsilyl (B98337) chloride (TMSCl) has emerged as a chemoselective method for cleaving phenolic ethers under neutral conditions. chemrxiv.org For carbohydrate derivatives, which are sensitive substrates, selective cleavage of methoxy groups has been achieved through a radical hydrogen abstraction reaction, highlighting the potential for mild and selective deprotection strategies. nih.gov

Table 1: Reagents for Methoxy Group Cleavage

Reagent/Method Conditions Substrate Example Product Yield Reference
Boron tribromide (BBr₃) DCM, 40°C, 15h 4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidine 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol High nih.gov
2-(Diethylamino)ethanethiol - Aromatic methyl ethers Phenols Good to Excellent organic-chemistry.org
Organophotoredox Catalysis + TMSCl 427 nm LED, MeCN, 24h 4-Methoxy acetophenone 4-Acetyl phenol (B47542) 72% chemrxiv.org
Radical Hydrogen Abstraction - Carbohydrate with adjacent hydroxy and methoxy groups Diols Good nih.gov

Reduction or Further Oxidation of the Methanesulfonyl Group

The methanesulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing group that strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). While direct reduction or further oxidation of the sulfone moiety on this specific pyrimidine is not widely reported, its primary role in chemical transformations is to serve as an excellent leaving group.

The sulfone group in 2-sulfonylpyrimidines is readily displaced by a variety of nucleophiles, particularly thiols. acs.orgnih.gov Studies on 2-(methylsulfonyl)pyrimidine (B77071) derivatives show that they react rapidly with thiols like N-acetyl-L-cysteine methyl ester (NACME) and glutathione (B108866) (GSH) at neutral pH to form the corresponding thioether products. acs.orgnih.gov This reaction is significantly faster than with the analogous 2-chloro or 2-methylthio pyrimidines. acs.orgnih.gov The reaction proceeds via a Meisenheimer intermediate, and its rate is highly dependent on the substituents on the pyrimidine ring. Electron-withdrawing groups at the 5-position can increase the reaction rate by several orders of magnitude. acs.orgnih.gov

Similarly, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfone group can be selectively displaced by sterically unbiased primary aliphatic amines. researchgate.net This chemoselectivity highlights the high reactivity of the C2-sulfonyl group as a leaving group compared to the C4/C6-chloro atoms in that specific system. researchgate.net For this compound, the methanesulfonyl group at the C4 position is likewise expected to be a prime site for nucleophilic attack, allowing for its displacement by amines, alkoxides, and other nucleophiles to generate a diverse array of substituted pyrimidines.

Table 2: Nucleophilic Substitution of Sulfonylpyrimidines

Pyrimidine Substrate Nucleophile Conditions Product Rate Constant (k) Reference
2-Methylsulfonylpyrimidine NACME pH 7.0 2-(NACME-thio)pyrimidine 4.5 x 10⁻² M⁻¹s⁻¹ acs.org
2-Methylsulfonylpyrimidine GSH pH 7.0 2-(GSH-thio)pyrimidine 1.6 x 10⁻² M⁻¹s⁻¹ acs.org
4,6-Dichloro-2-(methylsulfonyl)pyrimidine Primary aliphatic amines - 4,6-Dichloro-2-aminopyrimidine - researchgate.net

Cyclization and Annulation Reactions Incorporating the Pyrimidine Core

The substituted pyrimidine ring of this compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the initial displacement of the methanesulfonyl group to introduce a nucleophilic handle, which then participates in an intramolecular cyclization.

Formation of Fused Heterocyclic Systems Utilizing Pyrimidine Building Blocks

Fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry. rsc.orgnih.govnih.gov The synthesis of these systems can be achieved using substituted pyrimidines as key precursors.

A general strategy involves the reaction of a 4-aminopyrimidine (B60600) derivative with a bifunctional electrophile. For instance, the synthesis of pyrido[2,3-d]pyrimidines has been accomplished through a palladium-catalyzed cascade reaction of 6-amino-1,3-dialkyluracils with β-bromovinyl aldehydes. rsc.org This process involves imination, followed by intramolecular Buchwald-Hartwig cross-coupling and cycloaddition. rsc.org Applying this logic to this compound, one could first displace the sulfone with an amino group and then utilize the resulting aminopyrimidine in a cyclization reaction to build a fused ring.

Another powerful method is intramolecular SNAr cyclization. In one study, a 4-amino-5-hydroxypyrimidine was alkylated on the hydroxyl group with a chloroalkylamine side chain. nih.gov Subsequent heating led to an intramolecular SNAr reaction where the terminal amine of the side chain displaced the chlorine atom at the C6 position of the pyrimidine ring, forming a fused six-membered ring. nih.gov This approach demonstrates how the inherent reactivity of the pyrimidine core can be harnessed to construct complex polycyclic systems. The synthesis of thiazolo[4,5-d]pyrimidines has also been reported through the Michael addition reaction of 4-thiazolidinones with thiourea. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems from Pyrimidine Precursors

Fused System Synthetic Strategy Pyrimidine Precursor Type Key Reaction Reference
Pyrido[2,3-d]pyrimidine Cascade Reaction 6-Amino-1,3-dialkyluracil Imination/Buchwald-Hartwig Coupling/Cycloaddition rsc.org
Pyrimido[4,5-d]pyrimidine Multicomponent Reaction 4-Amino-2-substituted-pyrimidine-5-carbonitrile Michael Addition/Cyclization/Isomerization nih.gov
Tetrahydrooxazepine-fused pyrimidine Intramolecular SNAr 4-Amino-6-chloro-5-(aminoalkoxy)pyrimidine Intramolecular Nucleophilic Substitution nih.gov
mdpi.comresearchgate.netThiazolo[4,5-d]pyrimidine Michael Addition Chalcones derived from 4-thiazolidinones and thiourea Michael Addition/Cyclization researchgate.net

Pericyclic Reactions and Cascade Processes in Pyrimidine Functionalization

Pericyclic reactions, which proceed through a concerted, cyclic transition state, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools in modern organic synthesis. mdpi.commsu.edu Pyrimidines, being electron-deficient heterocycles, are suitable candidates for certain types of these reactions, particularly those involving inverse electron-demand.

Cascade reactions are often employed for the efficient construction of the pyrimidine ring itself. mdpi.comresearchgate.net For example, highly functionalized pyrimidines can be synthesized via a cascade of inverse electron-demand hetero-Diels-Alder reactions followed by retro-Diels-Alder reactions. mdpi.com While these examples build the pyrimidine ring rather than use a pre-formed one, the principles can be extended to the functionalization of existing pyrimidine systems.

A key pericyclic reaction for electron-deficient heterocycles is the inverse electron-demand Diels-Alder (iEDDA) reaction. In this type of cycloaddition, the electron-deficient pyrimidine would act as the diene, reacting with an electron-rich dienophile. This reaction would lead to a bicyclic adduct, which could then undergo a retro-Diels-Alder reaction to yield a new, functionalized six-membered ring, effectively exchanging a segment of the pyrimidine ring.

Furthermore, cascade processes can be initiated on substituted pyrimidines. As seen in the synthesis of pyrido[2,3-d]pyrimidines, a sequence of coupling and cyclization reactions can be designed to proceed in one pot, leading to complex molecular architectures with high efficiency. rsc.org Such processes often rely on the strategic placement of reactive groups on the pyrimidine core, for which a versatile starting material like this compound is ideally suited.

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor in the Synthesis of Advanced Pyrimidine (B1678525) Derivatives

The chemical architecture of 4-methanesulfonyl-6-methoxypyrimidine makes it an ideal starting material for the synthesis of a variety of advanced pyrimidine derivatives. The methanesulfonyl group, in particular, acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities onto the pyrimidine ring.

Elaboration of Complex Heterocycles with Diverse Substitution Patterns

The reactivity of the sulfonyl group allows for the strategic introduction of various substituents, leading to the formation of complex heterocyclic structures. For instance, the displacement of the sulfinate group with potassium cyanide can be employed to produce pyrimidine-2-carbonitriles. researchgate.net This method provides a pathway to introduce a cyano group, which can be further elaborated into other functional groups, thereby expanding the diversity of accessible pyrimidine derivatives. This approach is instrumental in creating heterocycles with varied substitution patterns that are of interest in medicinal chemistry and materials science.

Modular Synthesis Approaches Utilizing the 4,6-Disubstituted Pyrimidine Core

Modular synthesis, a strategy that involves the stepwise assembly of molecular fragments, is well-suited for utilizing the 4,6-disubstituted pyrimidine core of this compound. This approach allows for the systematic variation of different parts of the final molecule, which is highly valuable in drug discovery and the development of new materials. researchgate.netresearchgate.net The pyrimidine core acts as a central scaffold onto which different functional groups can be attached in a controlled manner. For example, a divergent Tsuji–Trost coupling reaction of a urea-type substrate allows for the synthesis of both syn- and anti-tetrahydro-pyrimidine cores, which are key components of manzacidin natural products. researchgate.net This modularity enables the efficient generation of libraries of related compounds for screening and optimization purposes.

Applications in the Synthesis of Agrochemicals

This compound is a crucial intermediate in the synthesis of several commercially important agrochemicals, particularly herbicides and pesticides. alzchem.com Its structural features are key to the biological activity of the final products.

Herbicidal Compound Synthesis Pathways

This compound is a key intermediate in the production of pyrimidinyloxybenzoic acid herbicides. asianpubs.org A notable example is its use in the synthesis of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. asianpubs.org The synthesis often involves the reaction of this compound with a suitable phenol (B47542) to form an ether linkage, a common structural motif in this class of herbicides.

One-pot reaction processes have been developed for the efficient and environmentally friendly synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. google.com This process involves the reaction with an alkali metal methoxide (B1231860) followed by direct oxidation, avoiding the isolation of the intermediate and thereby providing a more economical and ecologically sound method for producing this key herbicide intermediate. google.com

Herbicide ClassTarget EnzymeKey Synthetic Step involving this compound
Pyrimidinyloxybenzoic acidsAcetolactate Synthase (ALS)Nucleophilic substitution of the methanesulfonyl group with a hydroxybenzoate derivative.
AryloxyphenoxypropionatesAcetyl-CoA carboxylase (ACCase)Nucleophilic substitution of the 2-methylsulfonyl group on the pyrimidine ring. researchgate.net

Pesticidal Agent Precursors and Synthetic Strategies

Beyond herbicides, the pyrimidine core is a common feature in various pesticidal agents. The synthesis of these agents often leverages the reactivity of the substituents on the pyrimidine ring of intermediates like this compound. For instance, the discovery of the pre-emergence herbicide pyroxasulfone (B108660) involved the structural optimization of a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole core structure. nih.gov While not a direct derivative, the synthetic strategies employed in creating such complex molecules often rely on principles of heterocyclic chemistry where pyrimidine intermediates play a role. The development of these compounds focuses on creating molecules with high efficacy against target pests while maintaining low toxicity to non-target organisms and the environment.

Contribution to Broader Heterocyclic Synthesis Methodologies

The chemistry of this compound and related compounds contributes significantly to the broader field of heterocyclic synthesis. The reliable and predictable reactivity of the methanesulfonyl group as a leaving group in nucleophilic aromatic substitution reactions is a widely applicable principle.

Research into the synthesis of this and similar pyrimidines has led to the development of more efficient and environmentally friendly synthetic methods. For example, the use of ozone as an oxidizing agent to replace hydrogen peroxide in the synthesis of 4,6-dimethoxy-2-methylsulfonyl pyrimidine improves oxidation efficiency and reduces wastewater generation. wipo.int Furthermore, methods for synthesizing 4,6-dichloropyrimidine (B16783) from 4-chloro-6-methoxypyrimidine (B185298) have been optimized to reduce reaction hazards and production costs. google.com These advancements in synthetic methodology have implications beyond the synthesis of this specific compound, providing valuable tools for the broader chemical community engaged in the synthesis of diverse heterocyclic molecules.

Computational and Theoretical Investigations of 4 Methanesulfonyl 6 Methoxypyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 4-methanesulfonyl-6-methoxypyrimidine. These methods model the electron distribution and energy levels within the molecule, which are key determinants of its chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyrimidine (B1678525) derivatives, the distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack. In molecules containing both pyrimidine and sulfonyl groups, the HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is often centered on the electron-deficient pyrimidine ring, particularly the carbon atom bearing the sulfonyl group. This distribution makes the sulfonyl group an excellent leaving group in nucleophilic aromatic substitution reactions.

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov While specific energy values for this compound are not available in the cited literature, studies on analogous compounds provide a framework for what to expect. For instance, computational analyses of similar heterocyclic compounds are routinely used to calculate these energy gaps to predict reactivity. materialsciencejournal.org

Table 1: Illustrative Global Reactivity Descriptors (Based on Analogous Compounds)

Parameter Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Global Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) Reciprocal of hardness, indicates high reactivity.

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

This table presents descriptors commonly calculated in computational studies to quantify reactivity. The values are derived from HOMO and LUMO energies.

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps of the charge distribution around a molecule. uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other charged species. Different colors on an MEP surface represent different electrostatic potential values: red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor and susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show significant polarization. The oxygen atoms of the sulfonyl and methoxy (B1213986) groups, along with the nitrogen atoms of the pyrimidine ring, would exhibit negative electrostatic potential, marking them as potential sites for hydrogen bonding or coordination with electrophiles. nih.gov Conversely, the carbon atom attached to the highly electronegative sulfonyl group is anticipated to be a region of strong positive potential, highlighting it as the primary site for nucleophilic attack. This is a characteristic feature of sulfonylpyrimidines, which are known to be potent electrophiles. nih.govacs.org

Vibrational Spectroscopy Predictions and Conformational Studies

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies for a given molecular structure, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to confirm the molecule's structure and assign specific vibrational modes (stretching, bending, twisting) to the observed spectral bands. openaccesspub.org

Conformational analysis, also performed through computational modeling, seeks to identify the most stable three-dimensional arrangement of the atoms in a molecule. For a molecule like this compound, which has rotatable bonds (e.g., the C-S and S-C bonds of the sulfonyl group and the C-O bond of the methoxy group), multiple conformations may exist. DFT calculations can determine the relative energies of these different conformers, identifying the lowest energy (most stable) geometry. These studies are essential for understanding the molecule's shape, which influences its packing in crystals and its ability to bind to biological targets. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most favorable reaction route and understand the factors that control the reaction's speed and outcome.

Transition State Analysis for Nucleophilic and Electrophilic Pathways

Transition state analysis is the process of identifying the highest-energy structure along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction, which is a key factor in its rate. grantome.com For this compound, the most significant reaction pathway is nucleophilic aromatic substitution (SNAr).

In the SNAr pathway, a nucleophile attacks the electron-deficient pyrimidine ring, typically at the carbon atom bonded to the sulfonyl group. Computational studies on related 2-sulfonylpyrimidines have shown that this reaction generally proceeds in two steps, involving the formation of a stabilized intermediate known as a Meisenheimer-Jackson complex. nih.govacs.org The first transition state (TS1) leads to this intermediate, and the second transition state (TS2) leads from the intermediate to the final product. Analysis reveals which of these steps has the higher activation energy and is therefore the rate-determining step (RDS) of the reaction. nih.govrsc.org

Reaction Pathway Determination and Energetic Profiles

By modeling the entire reaction pathway, a detailed energetic profile can be constructed. This profile plots the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products.

Computational studies have also elucidated the role of other functional groups on the pyrimidine ring. For example, the presence of electron-donating methoxy groups at positions 4 and 6, as in the target molecule, can influence the reactivity of the ring compared to unsubstituted or electron-withdrawing group-substituted pyrimidines. These computational models allow for a systematic investigation of structure-activity relationships, guiding the design of molecules with tailored reactivity. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine
2-methylthio-4,6-dimethoxypyrimidine
4-(chloromethyl)-6-methoxy-5-methylpyrimidine
methyl 1H-benzo[d]imidazole-4-carboxylate
methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate
methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
2-sulfonylpyrimidines
2-chloropyrimidines
2-methylthiopyrimidines
4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile
4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine
2-methylsulfonylbenzothiazole
2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
metronidazole
uracil
thymine
uridine
thymidine
cytosine
cytidine
5,6-dihydrouracil
5,6-dihydrothymine
N-carbamoyl-β-amino acids

Intermolecular Interactions and Supramolecular Network Analysis

While a crystal structure specifically for this compound is not publicly available, analysis of the closely related compound, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, provides valuable insights into the potential hydrogen bonding patterns. In the crystal structure of this analog, the primary intermolecular forces observed are weak C—H···O hydrogen bonds. researchgate.net

One can anticipate that this compound would exhibit similar C—H···O interactions. The hydrogen atoms of the methyl group on the sulfonyl moiety and the pyrimidine ring can act as hydrogen bond donors, while the oxygen atoms of the methoxy and sulfonyl groups, as well as the nitrogen atoms of the pyrimidine ring, can serve as acceptors.

In a broader context of pyrimidine derivatives, hydrogen bonding is a key determinant of their supramolecular structures. For instance, in aminopyrimidine derivatives, strong N—H···N and N—H···O hydrogen bonds lead to the formation of well-defined patterns like chains and rings. nih.govnih.gov The presence of a sulfonyl group can also influence hydrogen bonding, with sulfonamides, for example, offering a hydrogen-rich environment that promotes these interactions. rsc.org

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorInteraction Type
C-H (methylsulfonyl)O (sulfonyl)Intramolecular / Intermolecular
C-H (methylsulfonyl)O (methoxy)Intermolecular
C-H (methylsulfonyl)N (pyrimidine)Intermolecular
C-H (pyrimidine ring)O (sulfonyl)Intermolecular
C-H (pyrimidine ring)O (methoxy)Intermolecular
C-H (methoxy)O (sulfonyl)Intermolecular
C-H (methoxy)N (pyrimidine)Intermolecular

Aromatic π-π stacking interactions are a common feature in the crystal structures of pyrimidine derivatives, contributing significantly to the stability of the crystal lattice. nih.gov These interactions can be influenced by the presence of various substituents on the pyrimidine ring. In the case of this compound, the electron-withdrawing sulfonyl group and the electron-donating methoxy group would modulate the electron density of the aromatic ring, thereby affecting its stacking behavior.

Computational studies on substituted aromatic systems have shown that both electron-donating and electron-withdrawing groups can influence π-stacking interactions. rsc.orgnih.gov For instance, in some sulfonamide derivatives, intramolecular π-π interactions are facilitated by the flexibility of the molecule, leading to specific conformations. rsc.org The crystal packing of some pyrimidine derivatives is consolidated by strong parallel π-π stacking interactions between the aromatic moieties. mdpi.com

Besides π-π stacking, other non-covalent interactions such as C—H···π and S···π interactions can also be significant. C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are observed in the crystal structures of related sulfonamides and other aromatic compounds, contributing to the formation of layered or three-dimensional networks. nih.govnih.govnih.gov Furthermore, the sulfur atom of the sulfonyl group could potentially participate in S···π interactions with the pyrimidine ring of an adjacent molecule. rsc.org

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDescriptionPotential Role
π-π StackingInteraction between the electron clouds of adjacent pyrimidine rings.Stabilization of crystal packing.
C-H···πA C-H bond interacts with the π-system of a pyrimidine ring.Linking molecular layers.
S···πThe sulfur atom of the sulfonyl group interacts with the π-system of a pyrimidine ring.Directional control of supramolecular assembly.
van der Waals forcesGeneral attractive or repulsive forces between molecules.Overall crystal packing and density.

Prediction of Reactivity Patterns and Selectivity in Organic Reactions

Computational studies are instrumental in predicting the reactivity and selectivity of organic molecules. The reactivity of sulfonylpyrimidines is of particular interest, especially in the context of nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group is a strong electron-withdrawing group and can act as a good leaving group, activating the pyrimidine ring towards nucleophilic attack.

Extensive research on 2-sulfonylpyrimidines has demonstrated their utility as reagents for the arylation of thiols, such as cysteine residues in proteins. nih.govnih.gov The reactivity of these compounds can be finely tuned by altering the substituents on the pyrimidine ring. acs.orgacs.org

For this compound, the position of the sulfonyl group at C4 is expected to result in a different reactivity profile compared to its 2-sulfonyl isomer. The two nitrogen atoms of the pyrimidine ring strongly activate the C2 and C4/C6 positions towards nucleophilic attack. In the case of the target molecule, the sulfonyl group is at an activated position.

However, the presence of the methoxy group at the 6-position is predicted to have a significant impact on the reactivity. Methoxy groups are strong electron-donating groups through resonance (+M effect). Studies on 2-sulfonylpyrimidines have shown that the presence of a methoxy group at the 4- or 6-position can "switch off" the reactivity towards nucleophilic substitution with thiols. acs.org This deactivating effect is due to the electron-donating nature of the methoxy group, which counteracts the electron-withdrawing effect of the sulfonyl group and the ring nitrogens, making the pyrimidine ring less electrophilic.

Therefore, it can be predicted that this compound is likely to be significantly less reactive in SNAr reactions compared to analogous sulfonylpyrimidines bearing electron-withdrawing or less strongly donating substituents.

Table 3: Predicted Reactivity of this compound in SNAr Reactions

FeatureInfluence on ReactivityPredicted Outcome
Sulfonyl group at C4Strong electron-withdrawing group, good leaving group.Activation of the pyrimidine ring for nucleophilic attack.
Methoxy group at C6Strong electron-donating group (+M effect).Deactivation of the pyrimidine ring, reducing its electrophilicity.
Overall Reactivity The deactivating effect of the methoxy group is likely to dominate.Low reactivity towards nucleophiles in SNAr reactions.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 4-methanesulfonyl-6-methoxypyrimidine is a crucial first step towards unlocking its full potential. Current synthetic strategies for analogous sulfonylpyrimidines often rely on multi-step procedures involving potentially hazardous reagents. Future research should prioritize the development of greener alternatives.

One promising approach involves the application of multicomponent reactions. An iridium-catalyzed multicomponent synthesis has been successfully employed for the preparation of various pyrimidine (B1678525) derivatives from alcohols and amidines. researchgate.net This strategy, which proceeds via a sequence of condensation and dehydrogenation steps, offers high atom economy and the use of readily available starting materials. researchgate.net The adaptation of such a method for the synthesis of this compound could provide a more sustainable and efficient route.

Furthermore, the use of ultrasound-assisted synthesis could offer significant advantages. Ultrasound irradiation has been shown to accelerate organic reactions, leading to shorter reaction times and increased yields compared to conventional methods. nih.gov The application of ultrasound in the synthesis of pyrimidine derivatives has been documented, suggesting its potential for the efficient production of this compound. nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Considerations
Multicomponent ReactionsHigh atom economy, use of simple starting materials, reduced waste.Catalyst selection and optimization, control of regioselectivity.
Ultrasound-Assisted SynthesisShorter reaction times, increased yields, potentially milder reaction conditions.Optimization of irradiation parameters, scalability of the process.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, potential for automation.Initial setup costs, potential for clogging with solid byproducts.

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The reactivity of this compound is largely governed by the strong electrophilic character of the pyrimidine ring, enhanced by the methanesulfonyl group. This makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Research has shown that in related 2-sulfonylpyrimidines, the sulfonyl group is an excellent leaving group, readily displaced by various nucleophiles. nih.gov

Future research should explore the boundaries of this reactivity by employing a wider range of nucleophiles and catalytic systems. For instance, the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), could unveil novel reaction pathways. NHCs have been shown to catalyze a variety of transformations, and their application to the functionalization of this compound could lead to the synthesis of novel and complex molecules.

Furthermore, the exploration of photocatalytic reactions represents a significant area of opportunity. The pyrimidine core is known to participate in photochemical reactions, and the introduction of methoxy (B1213986) and methanesulfonyl substituents could lead to unique photophysical properties. The use of organic photoredox catalysts could enable the functionalization of the pyrimidine ring through radical-mediated pathways, offering a complementary approach to traditional ionic reactions. rsc.orgrsc.org

Advanced Computational Studies for Predictive Synthesis and Rational Design

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, identify the most reactive sites, and predict the outcomes of various reactions.

For instance, computational studies on 2-sulfonylpyrimidines have been used to elucidate the mechanism of SNAr reactions and to correlate the calculated activation energies with experimentally observed reaction rates. These studies have provided valuable insights into the factors that govern the reactivity of this class of compounds.

Future computational work on this compound could focus on:

Mapping the electrostatic potential surface: To identify the most electrophilic and nucleophilic sites on the molecule.

Calculating reaction energy profiles: To predict the feasibility of different reaction pathways and to guide the selection of optimal reaction conditions.

Simulating spectroscopic properties: To aid in the characterization of new derivatives and to understand the electronic transitions that could be exploited in photochemical applications.

A summary of the potential applications of computational studies is provided in Table 2.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reactivity indices.Identification of the most likely sites for nucleophilic and electrophilic attack.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra.Prediction of photophysical properties and potential for photocatalytic applications.
Molecular Dynamics (MD)Simulation of the behavior of the molecule in different solvent environments.Understanding of solvation effects on reactivity and conformational preferences.

Expansion of Synthetic Utility in Emerging Fields of Chemical Science

The unique electronic properties of this compound make it a promising building block for the development of novel materials with applications in emerging fields of chemical science.

In the realm of materials science , pyrimidine-based compounds are being explored for their potential in organic electronics. The electron-deficient nature of the pyrimidine ring, coupled with the potential for π-π stacking interactions, makes these compounds interesting candidates for use as n-type semiconductors in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The methoxy and methanesulfonyl substituents on this compound could be used to tune the electronic properties and solid-state packing of the molecule, thereby optimizing its performance in such devices.

In the field of chemical biology , the sulfonylpyrimidine scaffold has been identified as a "warhead" for the covalent modification of proteins. The high reactivity of the sulfonyl group towards nucleophilic amino acid residues, such as cysteine, allows for the targeted and irreversible inhibition of enzymes. The methoxy group on this compound could be used to modulate the reactivity and selectivity of the molecule, potentially leading to the development of new and highly specific chemical probes and therapeutic agents.

The potential applications in these emerging fields are summarized in Table 3.

FieldPotential ApplicationRationale
Materials Sciencen-type organic semiconductorElectron-deficient pyrimidine core, potential for π-π stacking.
Chemical BiologyCovalent enzyme inhibitorReactive methanesulfonyl group for targeting nucleophilic residues.
PhotocatalysisOrganic photoredox catalystTunable photophysical properties due to substituent effects.

Q & A

Q. What are the optimal synthetic routes for 4-methanesulfonyl-6-methoxypyrimidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core. A common approach is:

Methoxy Introduction: Start with 4,6-dichloropyrimidine. React with sodium methoxide under reflux (60–80°C, 6–8 hrs) to substitute the 6-position chlorine with methoxy .

Sulfonylation: Introduce the methanesulfonyl group at the 4-position via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Factors:

  • Temperature control during sulfonylation prevents over-sulfonation.
  • Solvent polarity impacts reaction kinetics; dimethylformamide (DMF) accelerates substitution but may increase byproducts.

Q. How is this compound characterized structurally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Methoxy group appears as a singlet at δ 3.8–4.0 ppm. Methanesulfonyl protons resonate as a singlet at δ 3.3–3.5 ppm .
    • ¹³C NMR: Pyrimidine carbons appear at δ 160–170 ppm (C4/C6), with methoxy (δ 55–60 ppm) and sulfonyl (δ 42–45 ppm) carbons .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl group influence pyrimidine reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing sulfonyl group deactivates the pyrimidine ring, reducing reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to enhance reactivity:

  • Pre-activation: Use halogenated derivatives (e.g., 4-bromo-6-methoxypyrimidine) before sulfonylation to avoid electron deficiency .
  • Catalyst Optimization: Employ Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to stabilize the transition state .
    Data Contradiction Note: Some studies report successful couplings without pre-activation when using microwave-assisted conditions (120°C, 20 min), suggesting kinetic overriding of electronic effects .

Q. What analytical strategies resolve contradictions in biological activity data for sulfonylated pyrimidines?

Methodological Answer: Discrepancies in IC₅₀ values across studies often arise from:

  • Solubility Variability: Use standardized DMSO stock solutions (<0.1% final concentration) to ensure consistent bioavailability .
  • Assay Interference: The sulfonyl group may chelate metal ions in enzymatic assays. Include control experiments with EDTA to rule out false positives .
    Case Study: In kinase inhibition assays, this compound showed IC₅₀ = 1.2 µM in Tris buffer but no activity in HEPES, attributed to HEPES-sulfonyl interactions .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic sites. The 2- and 5-positions typically show higher reactivity due to sulfonyl/methoxy meta-directing effects .
  • Molecular Electrostatic Potential (MEP): Visualize charge distribution; electron-deficient regions (C5) favor electrophilic substitution.
    Validation: Compare predicted reactivity with experimental nitration results (e.g., HNO₃/H₂SO₄ at 0°C), where C5 nitro derivatives dominate .

Key Research Gaps Identified

  • Mechanistic Studies: Limited data on sulfonyl group hydrolysis under physiological conditions.
  • In Vivo Pharmacokinetics: No published studies on bioavailability or metabolite profiling.

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